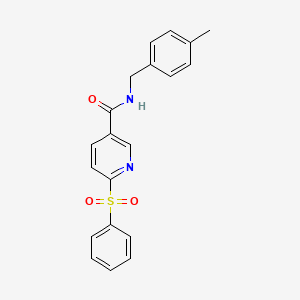
N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide
Descripción general
Descripción
N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide, also known as MS-275, is a small molecule inhibitor that selectively targets histone deacetylase (HDAC) enzymes. HDACs are a family of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide exerts its anticancer effects by inhibiting HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression. This results in the induction of apoptosis, cell cycle arrest, and suppression of angiogenesis in cancer cells. N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide has also been shown to modulate the expression of various genes involved in DNA damage repair, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for HDAC enzymes, which allows for specific targeting of gene expression. However, N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in combination with N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide to enhance anticancer activity. Another area of interest is the investigation of N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide's effects on gene expression and cellular signaling pathways.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines. N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anticancer activity.
Propiedades
IUPAC Name |
6-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-15-7-9-16(10-8-15)13-22-20(23)17-11-12-19(21-14-17)26(24,25)18-5-3-2-4-6-18/h2-12,14H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLFFIJUUYRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-6-(phenylsulfonyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



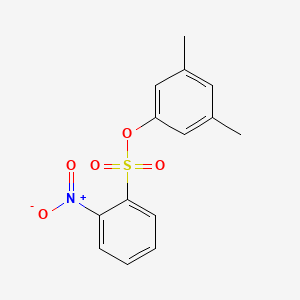
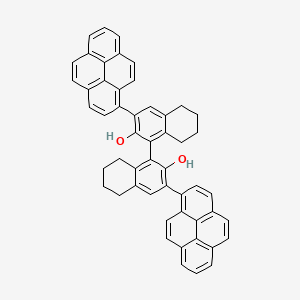
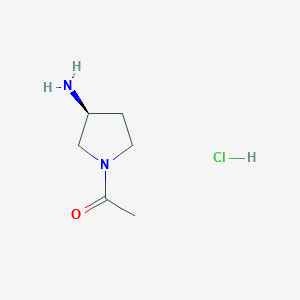
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3229335.png)
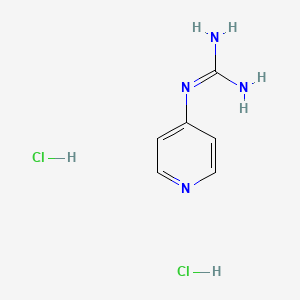
![1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B3229357.png)
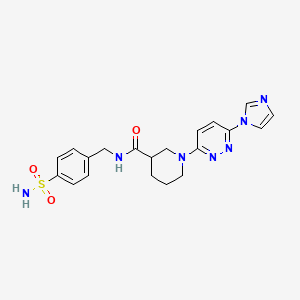
![N-(3,5-dimethoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229371.png)
![N-(2-ethyl-6-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229372.png)
![N-(3-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229376.png)
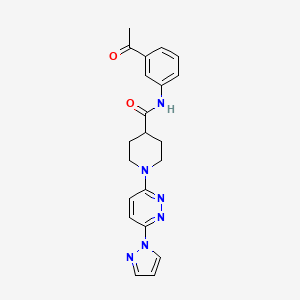
![2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3229407.png)

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B3229415.png)